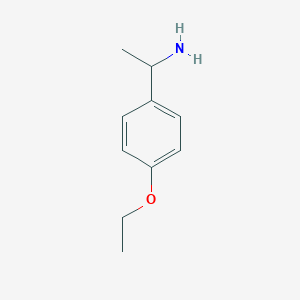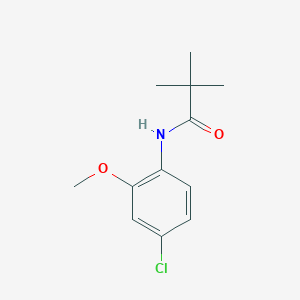![molecular formula C7H14N2 B020426 (S,S)-2,8-二氮杂双环[4.3.0]壬烷 CAS No. 151213-40-0](/img/structure/B20426.png)
(S,S)-2,8-二氮杂双环[4.3.0]壬烷
概述
描述
(S,S)-2,8-Diazabicyclo[4,3,0]nonane is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms positioned at the 2 and 8 locations of the bicyclo[4,3,0]nonane framework.
科学研究应用
(S,S)-2,8-Diazabicyclo[4,3,0]nonane has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
作用机制
Target of Action
(S,S)-2,8-Diazabicyclo[4,3,0]nonane is a crucial intermediate of moxifloxacin , which is used for constructing quinolone and naphthyridine derivatives . It is also used in the synthesis of novel nucleoside analogues with a carbobicyclic core . These analogues are effective antiviral agents used to treat many pathogenic viral infections .
Mode of Action
The compound interacts with its targets by mimicking the conformation of natural ribonucleosides . This allows it to integrate into the viral RNA, disrupting the normal replication and transcription processes .
Biochemical Pathways
The affected pathways primarily involve the replication and transcription processes of viruses . By integrating into the viral RNA, (S,S)-2,8-Diazabicyclo[4,3,0]nonane disrupts these processes, leading to the inhibition of viral replication .
Pharmacokinetics
As a crucial intermediate in the synthesis of moxifloxacin and other antiviral agents , it can be inferred that its properties would contribute to the overall bioavailability of these drugs.
Result of Action
The molecular and cellular effects of (S,S)-2,8-Diazabicyclo[4,3,0]nonane’s action result in the inhibition of viral replication . This is achieved by disrupting the normal replication and transcription processes of viruses .
生化分析
Biochemical Properties
The role of (S,S)-2,8-Diazabicyclo[4,3,0]nonane in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a chiral induction reagent in the enantioselective synthesis of moxifloxacin intermediate . The nature of these interactions is complex and involves multiple steps .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (S,S)-2,8-Diazabicyclo[4,3,0]nonane is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors in its use in in vitro or in vivo studies .
Metabolic Pathways
(S,S)-2,8-Diazabicyclo[4,3,0]nonane is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-2,8-Diazabicyclo[4,3,0]nonane typically involves the use of chiral induction reagents to ensure the desired stereochemistry. One common method involves the use of ®-2-amino-2-phenylethanol as a chiral induction reagent. The synthetic process includes multiple steps, such as imide formation, reduction, and debenzylation .
Industrial Production Methods: Industrial production methods for (S,S)-2,8-Diazabicyclo[4,3,0]nonane often start with relatively inexpensive materials like pyridine-2,3-dicarboxylic acid. This compound is transformed into the piperidine ring of the target molecule through high-pressure hydrogenation. The pyrrolidine ring is then constructed through imide formation with benzyl amine, followed by reduction and debenzylation .
化学反应分析
Types of Reactions: (S,S)-2,8-Diazabicyclo[4,3,0]nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the structure and functionality of the compound.
Substitution: Substitution reactions are common, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LAH) and palladium on carbon (Pd/C) are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
相似化合物的比较
1,5-Diazabicyclo[4,3,0]non-5-ene: This compound is structurally similar but differs in its functional groups and reactivity.
3,7-Diazabicyclo[3,3,1]nonane: Another similar compound with different stereochemistry and biological activities.
Uniqueness: (S,S)-2,8-Diazabicyclo[4,3,0]nonane is unique due to its specific stereochemistry and the presence of nitrogen atoms at the 2 and 8 positions. This configuration imparts distinct chemical and biological properties, making it valuable in various applications .
属性
IUPAC Name |
(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@H]2NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151213-40-0, 151213-42-2 | |
| Record name | (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151213-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,6S)-2,8-Diazabicyclo[4.3.0]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (S,S)-2,8-Diazabicyclo[4,3,0]nonane in Moxifloxacin synthesis?
A1: (S,S)-2,8-Diazabicyclo[4,3,0]nonane acts as a chiral auxiliary in a key step of Moxifloxacin synthesis [, ]. It reacts with a boron-chelated quinolone intermediate, facilitating the stereoselective introduction of the diazabicyclononane moiety at the C-7 position of the quinolone ring. This step is crucial for achieving the desired (S,S) configuration in Moxifloxacin, which is essential for its antibacterial activity.
Q2: How does the use of (S,S)-2,8-Diazabicyclo[4,3,0]nonane contribute to the advantages of the described Moxifloxacin synthesis methods?
A2: The high selectivity provided by (S,S)-2,8-Diazabicyclo[4,3,0]nonane during the nucleophilic substitution reaction leads to several advantages [, ]:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B20348.png)




![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)




![1-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20394.png)

